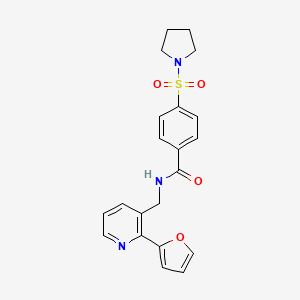

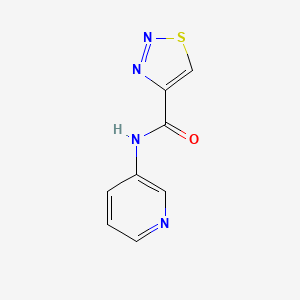

![molecular formula C23H29NO3 B2494115 (1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 637755-36-3](/img/structure/B2494115.png)

(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of structurally related bicyclic diones involves intricate processes that ensure the formation of the desired molecular framework. For instance, Werstiuk et al. (1992) describe the synthesis of bicyclic ketones and thiones, including processes like tetramethylation and treatment with P2S5, which could be analogous to methods used for synthesizing our compound of interest (Werstiuk, S. Yeroushalmi, & Hong Guan-lin, 1992).

Molecular Structure Analysis

The molecular structure of related compounds, such as "3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione," has been elucidated through X-ray crystallography, revealing insights into bond lengths, angles, and overall molecular conformation (Faggiani, Lock, Werstiuk, & Yeroushalmi, 1982). Such detailed structural analyses are critical for understanding the molecular geometry and electronic distribution within the compound .

Chemical Reactions and Properties

Bogdanov et al. (2006) detail the reaction of a structurally similar dione with hexaethyltriamidophosphite, leading to the formation of a stable quasiphosphonium salt. This reaction highlights the reactive nature and potential chemical versatility of the core structure in our compound (Bogdanov, Mironov, Khasiyatullina, Krivolapov, Litvinov, Kuchin, & Konovalova, 2006).

Physical Properties Analysis

While specific physical properties of "(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione" are not directly available, the study of related compounds provides a basis for inference. Properties such as solubility, melting point, and boiling point can be deduced from closely related molecular structures and their documented physical behaviors.

Chemical Properties Analysis

The chemical properties of similar bicyclic diones, including reactivity, stability, and interactions with various chemical reagents, have been extensively studied. For example, the photoelectron spectroscopy of carbonyls in bicyclic diones offers insights into the electronic structure that influences chemical reactivity (Dougherty, Blankespoor, & McGlynn, 1979). Such analyses are crucial for predicting how our compound behaves under different chemical conditions.

Applications De Recherche Scientifique

Chiroptical Spectroscopic Analysis

This compound and its related bicyclic structures have been studied for their unique spectroscopic properties. For instance, chiroptical spectroscopic analysis, including UV, circular dichroism, fluorescence, and circularly polarized luminescence, has been conducted on similar bicyclic compounds. These studies help in understanding the ground and excited state electronic properties of such compounds (Longhi et al., 2013).

Aldolase-Mimicking Synthetic Polymers

Research has been conducted on creating aldolase-mimicking synthetic polymers using molecular imprinting techniques with similar bicyclic ketones. This approach demonstrates the potential of these compounds in enantioselective molecular recognition and catalysis, offering insights into new synthetic pathways and applications in organic chemistry (Hedin-Dahlström et al., 2006).

Crystallographic Studies

Crystallographic studies of related dioxolane derivatives of similar bicyclic ketones have provided valuable information on their molecular structures. Such research aids in the understanding of molecular configurations, spatial arrangements, and potential reactivity of these compounds (Clegg et al., 1995).

NMR Spectroscopic and X-Ray Diffraction Studies

NMR spectroscopy and X-ray diffraction studies have been used to investigate the structural aspects of oxidation products of naturally abundant terpenes, which are structurally similar to the compound . These studies provide a deep understanding of the stereochemical structures and the electronic environments in these molecules (Kolehmainen et al., 1993).

Propriétés

IUPAC Name |

1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-21(2)22(3)11-12-23(21,19(26)18(22)25)20(27)24-13-9-17(10-14-24)15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXOJFWZKFSVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C(=O)C2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

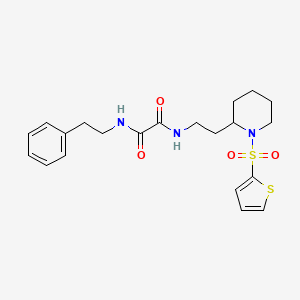

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)

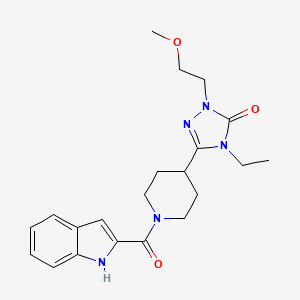

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)

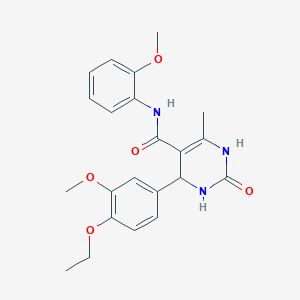

![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)

![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)

![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)